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Compound of Interest

Compound Name: Cyclohexadecanone

Cat. No.: B1615262 Get Quote

A detailed examination of the toxicological profiles of macrocyclic ketones, a class of

compounds widely used as fragrance ingredients. This guide provides a comparative analysis

of their cytotoxicity, genotoxicity, metabolic stability, and key signaling pathways, supported by

experimental data and detailed methodologies to inform researchers, scientists, and drug

development professionals.

Macrocyclic ketones, prized for their pleasant and persistent musk-like scents, are integral

components in a vast array of consumer products, from fine fragrances to personal care items.

Their widespread use necessitates a thorough understanding of their toxicological properties to

ensure human and environmental safety. This guide offers a comparative assessment of key

toxicological endpoints for several prominent macrocyclic ketones, including muscone, musk

ketone, civetone, exaltone, and ambrettolide.

Executive Summary of Toxicological Findings
Overall, macrocyclic ketones exhibit low acute toxicity. However, in vitro studies reveal varying

cytotoxic potentials and metabolic stabilities among different compounds within this class.

Notably, some macrocyclic ketones have been shown to interact with cellular signaling

pathways, including those involved in apoptosis and endocrine function. Genotoxicity assays

have generally indicated a lack of mutagenic potential for the tested macrocyclic ketones.
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To facilitate a clear comparison of the toxicological profiles of different macrocyclic ketones, the

following tables summarize the available quantitative data from in vitro studies.

Table 1: Comparative in Vitro Cytotoxicity of Macrocyclic Ketones

Compound Cell Line Assay Endpoint IC50 Value Citation(s)

Muscone

HepG2

(Human Liver

Carcinoma)

CCK-8 Cell Viability 0.663 µM [1][2]

Muscone

Hep3B

(Human Liver

Carcinoma)

CCK-8 Cell Viability 1.416 µM [1]

Muscone

MDA-MB-231

(Human

Breast

Cancer)

CCK-8 Cell Viability 71.62 µM [3]

Muscone

BT-549

(Human

Breast

Cancer)

CCK-8 Cell Viability 73.01 µM [3]

Musk Ketone

AGS (Human

Gastric

Adenocarcino

ma)

Not Specified
Cell

Proliferation
4.2 µM

Musk Ketone

HGC-27

(Human

Gastric

Carcinoma)

Not Specified
Cell

Proliferation
10.06 µM

Civetone
Data Not

Available
- - -

Exaltone
Data Not

Available
- - -

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC12068523/
https://hrcak.srce.hr/file/315403
https://pmc.ncbi.nlm.nih.gov/articles/PMC12068523/
https://pubmed.ncbi.nlm.nih.gov/22840492/
https://pubmed.ncbi.nlm.nih.gov/22840492/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1615262?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 2: Comparative in Vitro Metabolic Stability of Macrocyclic Ketones

Compound
In Vitro
System

Parameter Value Citation(s)

Ambrettolide
Human

Hepatocytes
Half-life (t½) < 1 hour [4]

Muscone
Rat Liver

Microsomes
Half-life (t½)

Data Not

Available
[4]

Civetone
Data Not

Available
- -

Exaltone
Data Not

Available
- -

Globanone
Rainbow Trout

(in vivo)

Depuration Half-

life
1.36 days [5]

Key Toxicological Endpoints
Cytotoxicity
In vitro cytotoxicity assays are fundamental in assessing the potential of a chemical to cause

cell damage or death. For macrocyclic ketones, studies have primarily focused on cancer cell

lines. Muscone, for instance, has demonstrated potent cytotoxic effects against liver cancer

cells (HepG2 and Hep3B) with IC50 values in the low micromolar range.[1][2] In contrast, its

cytotoxicity towards breast cancer cell lines (MDA-MB-231 and BT-549) was observed at

significantly higher concentrations.[3] Musk ketone has also shown cytotoxic activity against

gastric cancer cell lines.

Genotoxicity
Genotoxicity assessment is crucial to identify compounds that can damage genetic material,

potentially leading to mutations and cancer. Standard assays for this purpose include the

bacterial reverse mutation assay (Ames test) and the in vitro micronucleus assay. Generally,

macrocyclic ketones that have been evaluated did not show evidence of genotoxicity in these

tests.[6]
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Metabolic Stability
The metabolic stability of a compound provides insights into its persistence in the body. In vitro

assays using liver microsomes or hepatocytes are commonly employed to determine a

compound's half-life and intrinsic clearance.[7][8][9] Studies have shown that some fragrance

chemicals, including the macrocyclic lactone ambrettolide, are significantly metabolized in

human hepatocytes, with a calculated half-life of less than one hour.[4] In contrast, muscone's

metabolism has been investigated in rat liver microsomes, indicating its susceptibility to hepatic

enzymes.[4] The rapid metabolism of these compounds in humans suggests a lower potential

for bioaccumulation compared to aquatic species.[4]

Signaling Pathways and Mechanisms of Toxicity
Understanding the interaction of macrocyclic ketones with cellular signaling pathways is key to

elucidating their mechanisms of action and potential toxicity.

Apoptosis and Cell Cycle Regulation
Muscone has been shown to induce apoptosis (programmed cell death) and autophagy in liver

cancer cells.[1] This effect is associated with the modulation of several signaling pathways,

including the upregulation of IL-24 and DDIT3. Furthermore, muscone has been reported to

influence the PI3K/AKT signaling pathway, a critical regulator of cell survival, proliferation, and

apoptosis.[1][10][11] In gastric cancer cells, muscone's anti-cancer effects have been linked to

the regulation of miRNA-145 and its impact on the PI3K/AKT pathway.[12]
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Caption: Muscone's modulation of apoptosis and related signaling pathways.

Endocrine Disruption
Certain synthetic musks, including musk ketone, have been identified as potential endocrine

disruptors due to their ability to interact with hormone receptors.[13] Musk ketone has been

shown to exhibit estrogenic activity by binding to estrogen receptors, which can lead to the

proliferation of estrogen-responsive cells.[13] This interaction highlights a potential mechanism

for hormonal disruption.
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Caption: Simplified pathway of musk ketone's potential endocrine-disrupting action.

Experimental Protocols
This section provides detailed methodologies for key in vitro toxicological assays relevant to the

assessment of macrocyclic ketones.

In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of a test substance that reduces the viability of a cell

culture by 50% (IC50).
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Principle: This colorimetric assay is based on the ability of mitochondrial dehydrogenases in

viable cells to reduce the yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-

diphenyltetrazolium bromide (MTT) to a purple formazan product. The amount of formazan

produced is directly proportional to the number of living cells.

Procedure:

Cell Seeding: Plate cells (e.g., HepG2, HaCaT) in a 96-well plate at a predetermined density

and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

Compound Exposure: Prepare a series of dilutions of the macrocyclic ketone in the

appropriate cell culture medium. Remove the old medium from the cells and add the medium

containing the test compound. Include a vehicle control (medium with the solvent used to

dissolve the compound) and a positive control (a known cytotoxic agent).

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

MTT Addition: After the incubation period, add MTT solution to each well and incubate for an

additional 2-4 hours.

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g.,

DMSO, isopropanol) to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength

(typically between 540 and 570 nm) using a microplate reader.

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the

vehicle control. Plot the percentage of viability against the log of the compound concentration

to determine the IC50 value using a suitable software.

Bacterial Reverse Mutation Assay (Ames Test)
Objective: To assess the mutagenic potential of a chemical by its ability to induce reverse

mutations in histidine-requiring strains of Salmonella typhimurium.

Principle: The assay uses several bacterial strains with pre-existing mutations in the genes

responsible for histidine synthesis, rendering them unable to grow in a histidine-free medium. A
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mutagen can cause a reverse mutation, restoring the gene's function and allowing the bacteria

to grow and form colonies on a histidine-deficient agar plate. The assay can be performed with

and without the addition of a metabolic activation system (S9 fraction from rat liver) to detect

mutagens that require metabolic activation.

Procedure:

Preparation: Prepare top agar, minimal glucose agar plates, and bacterial cultures of the

selected S. typhimurium strains.

Exposure: In a test tube, combine the test compound at various concentrations, the bacterial

culture, and either the S9 mix or a buffer (for the non-activation test).

Plating: Pour the mixture onto the surface of a minimal glucose agar plate and spread

evenly.

Incubation: Incubate the plates at 37°C for 48-72 hours.

Colony Counting: Count the number of revertant colonies on each plate.

Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase

in the number of revertant colonies that is at least twice the background (spontaneous

reversion) rate observed in the negative control.

In Vitro Micronucleus Assay
Objective: To detect the genotoxic potential of a substance by its ability to induce micronuclei in

cultured mammalian cells.

Principle: Micronuclei are small, extranuclear bodies that contain chromosomal fragments or

whole chromosomes that were not incorporated into the daughter nuclei during mitosis. Their

presence is an indicator of chromosomal damage or aneuploidy. The assay is often performed

with cytochalasin B to block cytokinesis, resulting in binucleated cells, which makes it easier to

identify cells that have undergone one cell division.

Procedure:
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Cell Culture and Treatment: Culture suitable mammalian cells (e.g., human peripheral blood

lymphocytes, CHO, TK6) and expose them to various concentrations of the test compound,

with and without metabolic activation (S9 mix).

Cytokinesis Block: Add cytochalasin B to the cultures to inhibit cell division after one round of

mitosis.

Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific dye

(e.g., Giemsa, DAPI).

Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the

presence of micronuclei under a microscope.

Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated

cells compared to the negative control indicates a positive result.

In Vitro Metabolic Stability Assay (Human Liver
Microsomes)
Objective: To determine the rate at which a compound is metabolized by liver enzymes,

providing an estimate of its intrinsic clearance.

Procedure:

Incubation Mixture Preparation: Prepare an incubation mixture containing human liver

microsomes, a NADPH-regenerating system (to support CYP450 enzyme activity), and a

buffer (e.g., potassium phosphate buffer, pH 7.4).

Reaction Initiation: Pre-warm the incubation mixture and the test compound solution to 37°C.

Initiate the metabolic reaction by adding the test compound to the incubation mixture.

Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of

the reaction mixture and immediately quench the reaction by adding a cold organic solvent

(e.g., acetonitrile) containing an internal standard.[4]

Sample Processing: Centrifuge the samples to precipitate the proteins.
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LC-MS/MS Analysis: Analyze the supernatant using a validated liquid chromatography-

tandem mass spectrometry (LC-MS/MS) method to quantify the remaining concentration of

the parent compound at each time point.

Data Analysis: Plot the natural logarithm of the percentage of the parent compound

remaining versus time. The slope of the linear portion of this plot represents the elimination

rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k. The intrinsic clearance

(CLint) can then be calculated from the half-life and the protein concentration in the assay.[2]

Conclusion
This comparative guide provides a foundational understanding of the toxicological profiles of

several macrocyclic ketones. The available data suggest a generally low order of acute toxicity,

with some in vitro evidence of cytotoxicity at varying concentrations and potential for endocrine

disruption. Further research is warranted to fill the existing data gaps, particularly concerning

the cytotoxicity and metabolic stability of a broader range of macrocyclic ketones in relevant

human cell models. A more detailed elucidation of their interactions with various cellular

signaling pathways will also be crucial for a comprehensive risk assessment. The experimental

protocols provided herein offer a standardized framework for conducting such future

investigations.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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